molecular formula C16H22O4 B2926119 9-(Benzyloxy)-9-oxononanoic acid CAS No. 15570-42-0

9-(Benzyloxy)-9-oxononanoic acid

Cat. No.: B2926119
CAS No.: 15570-42-0
M. Wt: 278.348
InChI Key: QPWQULRGCDDIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Benzyloxy)-9-oxononanoic acid is a useful research compound. Its molecular formula is C16H22O4 and its molecular weight is 278.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Biosynthesis and Biopolymers

9-(Benzyloxy)-9-oxononanoic acid plays a role in the biosynthesis of azelaic acid, a medium-chain dicarboxylic acid. This process involves the conversion of linoleic acid to 9-oxononanoic acid, which is then oxidized to azelaic acid. This biotechnological pathway is significant for developing biopolymers from renewable resources, offering an environmentally friendly alternative to traditional chemical methods (Otte et al., 2014).

2. Lipid Metabolism

The administration of 9-oxononanoic acid in rats revealed its influence on hepatic lipid metabolism. The study found a significant reduction in the de novo synthesis of fatty acids and changes in the activities of acetyl-CoA carboxylase and carnitine palmitoyltransferase. This suggests that 9-oxononanoic acid can modulate hepatic lipogenesis, possibly by affecting the NADPH level and long-chain acyl-CoA accumulation (Minamoto et al., 1988).

3. Atmospheric Chemistry

9-Oxononanoic acid is a notable product in the ozonolysis of oleic acid, an important atmospheric process. Studies involving oleic acid ozonolysis help in understanding the chemical characteristics of atmospheric organic aerosols. The formation of 9-oxononanoic acid and other related compounds contributes to understanding aerosol's role in climate regulation and atmospheric chemistry (Reynolds et al., 2006).

4. Organic Synthesis

In organic chemistry, 9-oxononanoic acid derivatives have been used as building blocks or intermediates in various syntheses. For instance, its derivatives are employed in the synthesis of complex molecules with potential biological activities, such as herbicides (Fu et al., 2021).

5. Coordination Chemistry

This compound and its analogs have been studied for their ability to coordinate with metal ions. These studies are valuable for understanding the molecular interactions at the air-water interface and are relevant in the field of Langmuir-Blodgett films, which have various applications in materials science (Yang et al., 2011).

Properties

IUPAC Name

9-oxo-9-phenylmethoxynonanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c17-15(18)11-7-2-1-3-8-12-16(19)20-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWQULRGCDDIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Toluene-4-sulfonic acid monohydrate (0.71 g, 3.72 mmol) is added to a suspension of azelaic acid (25.0 g, 132.82 mmol) in benzene (550 ml). The mixture is heated to 80° C., whereafter benzyl alcohol (14.36 g, 132.82 mmol) in benzene (50 ml) is added dropwise to the resulting solution. The reaction mixture is refluxed overnight and water is removed azeotropically with a Dean Stark trap. The reaction mixture is allowed to cool, the white precipitate which forms is removed by filtration and the filtrate is concentrated to a brownish oil under reduced pressure. The crude product (33.97 g) is dissolved in dichloromethane (50 ml) and purified by flash chromatography, on a 5.5×15 cm silica column with dichloromethane/methanol (20:1) as eluant. The product, a yellow oil, is dried under vacuum. The oil crystallizes after a few hours at room temperature. Yield: 12.8 g (35%). 13C NMR (75 MHz, CDCl3): δ 24.5, 24.8, 28.8, 34.0, 34.2, 66.1, 128.2, 128.5, 136.1, 173.6, 180.0.
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
14.36 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.